molecular formula C9H15ClO2S B15259034 Dicyclobutylmethanesulfonyl chloride

Dicyclobutylmethanesulfonyl chloride

Cat. No.: B15259034
M. Wt: 222.73 g/mol
InChI Key: KHZXLHOOQACZEP-UHFFFAOYSA-N
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Description

Dicyclobutylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₉H₁₅ClO₂S. It is a derivative of methanesulfonyl chloride, where the hydrogen atoms are replaced by cyclobutyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclobutylmethanesulfonyl chloride can be synthesized through the reaction of methanesulfonic acid with thionyl chloride in the presence of cyclobutyl groups. The reaction typically involves heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of several hours. The product is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. Safety measures are crucial due to the use of hazardous chemicals like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

Dicyclobutylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form methanesulfonates.

    Elimination Reactions: It can undergo elimination to form sulfene intermediates.

    Reduction Reactions: It can be reduced to form corresponding sulfonyl compounds.

Common Reagents and Conditions

    Alcohols: React with this compound in the presence of a base to form methanesulfonates.

    Bases: Non-nucleophilic bases like pyridine are commonly used.

    Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Methanesulfonates: Formed from the reaction with alcohols.

    Sulfene Intermediates: Formed during elimination reactions.

    Sulfonyl Compounds: Formed during reduction reactions.

Scientific Research Applications

Dicyclobutylmethanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclobutylmethanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, such as alcohols and amines, leading to the formation of methanesulfonates and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, and the pathways involve nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog with hydrogen atoms instead of cyclobutyl groups.

    Tosyl Chloride: Contains a toluene group instead of cyclobutyl groups.

    Trifluoromethanesulfonyl Chloride: Contains trifluoromethyl groups instead of cyclobutyl groups.

Uniqueness

Dicyclobutylmethanesulfonyl chloride is unique due to the presence of cyclobutyl groups, which can influence its reactivity and steric properties. This makes it distinct from other sulfonyl chlorides and useful in specific synthetic applications where steric hindrance plays a role.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

di(cyclobutyl)methanesulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6H2

InChI Key

KHZXLHOOQACZEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2CCC2)S(=O)(=O)Cl

Origin of Product

United States

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